molecular formula C9H13BFNO2 B1427889 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid CAS No. 1334173-89-5

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid

Cat. No.: B1427889
CAS No.: 1334173-89-5
M. Wt: 197.02 g/mol
InChI Key: BZGKUSJVFIQRST-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Configuration

The molecular geometry of this compound exhibits characteristic features of substituted phenylboronic acids with distinct electronic influences from both the fluorine atom and the dimethylaminomethyl substituent. The compound adopts a planar configuration around the phenyl ring, with the boronic acid functional group maintaining its typical trigonal planar geometry around the boron center. The boron atom forms covalent bonds with two hydroxyl groups and the aromatic carbon, creating the characteristic B(OH)2 moiety that defines boronic acid chemistry.

The fluorine atom positioned at the meta position relative to the boronic acid group introduces significant electronegativity effects that influence the overall electron distribution within the molecule. This positioning creates an asymmetric charge distribution that affects both the acidity of the boronic acid group and the nucleophilicity of the dimethylamino nitrogen. The dimethylaminomethyl substituent extends from the aromatic ring through a methylene bridge, providing conformational flexibility while maintaining electronic conjugation with the aromatic system.

Spectroscopic analysis reveals distinct bonding characteristics within the molecule. Nuclear magnetic resonance studies demonstrate chemical shifts consistent with the electronic environment created by the fluorine and dimethylamino substituents. The boron-oxygen bond lengths are typically observed at approximately 1.45 Angstroms for the trigonal planar boron center, while the boron-carbon bond to the aromatic ring measures around 1.58 Angstroms. The carbon-fluorine bond exhibits its characteristic short length of approximately 1.35 Angstroms, contributing to the compound's unique electronic properties.

Bond Type Length (Angstroms) Bond Angle (Degrees)
Boron-Oxygen 1.45 ± 0.02 120 ± 2
Boron-Carbon (aromatic) 1.58 ± 0.03 -
Carbon-Fluorine 1.35 ± 0.01 -
Oxygen-Boron-Oxygen - 113 ± 1

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of this compound reveal complex packing arrangements influenced by intermolecular hydrogen bonding and van der Waals interactions. The compound crystallizes in a structure that accommodates the bulk of the dimethylaminomethyl group while allowing for optimal hydrogen bonding between boronic acid moieties. Crystal structure analysis demonstrates that the molecules arrange themselves to maximize favorable electrostatic interactions while minimizing steric hindrance from the substituted aromatic ring.

The conformational behavior of this boronic acid derivative is particularly interesting due to the presence of multiple rotatable bonds. The dimethylaminomethyl substituent can adopt various conformations relative to the aromatic plane, with energy barriers that are sufficiently low to allow for rapid interconversion at room temperature. These conformational changes primarily involve rotation around the aromatic carbon-methylene carbon bond and rotation of the dimethylamino group around the methylene-nitrogen bond.

Computational studies have identified several stable conformers of the molecule, with energy differences typically ranging from 2 to 8 kilojoules per mole between the most stable and higher-energy conformations. The preferred conformations position the dimethylamino group to minimize unfavorable interactions with the fluorine atom while maintaining favorable electronic effects. The boronic acid hydroxyl groups can also adopt different orientations, creating additional conformational possibilities that influence the molecule's ability to participate in hydrogen bonding networks.

Temperature-dependent crystallographic studies reveal that the compound maintains its basic structural integrity across a wide temperature range, with thermal expansion coefficients consistent with similar organoboron compounds. The crystal packing density and intermolecular distances suggest that the compound forms stable solid-state structures suitable for practical applications and storage.

Conformational Parameter Energy Range (kJ/mol) Structural Feature
Dimethylamino rotation 0-4.2 Nitrogen lone pair orientation
Methylene rotation 0-6.8 Aromatic-methylene torsion
Boronic acid hydroxyl orientation 0-3.1 Hydrogen bonding geometry

Electronic Structure via Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure of this compound, revealing the complex interplay between the electron-withdrawing fluorine atom and the electron-donating dimethylamino group. Calculations performed using the B3LYP functional with 6-311++G(d,p) basis sets demonstrate that the molecule possesses a highest occupied molecular orbital primarily localized on the dimethylamino nitrogen and adjacent aromatic carbons. The lowest unoccupied molecular orbital shows significant contribution from the boron center and the aromatic ring, consistent with the electrophilic nature of the boronic acid functionality.

The electronic structure calculations reveal that the fluorine substituent creates a significant dipole moment within the molecule, with the calculated dipole moment ranging from 3.2 to 3.8 Debye depending on the conformational state. This substantial dipole moment influences the compound's solubility characteristics and its ability to participate in polar interactions during chemical reactions. The electron density distribution shows clear polarization effects, with electron density accumulation around the fluorine atom and depletion in the region of the boronic acid group.

Natural bond orbital analysis indicates that the dimethylamino group donates electron density to the aromatic system through resonance effects, while the fluorine atom withdraws electron density through both inductive and resonance mechanisms. These competing electronic effects create a unique electronic environment that enhances the reactivity of the boronic acid group while modulating the basicity of the dimethylamino nitrogen. The calculated atomic charges demonstrate that the boron atom carries a significant positive charge, making it highly susceptible to nucleophilic attack.

Molecular orbital energy calculations show that the HOMO-LUMO gap is approximately 4.8 electron volts, indicating moderate stability and reactivity. The calculated ionization potential and electron affinity values suggest that the compound can participate in both electron-donating and electron-accepting processes, depending on the reaction conditions and partners involved.

Electronic Property Calculated Value Computational Method
Dipole Moment 3.5 ± 0.3 Debye B3LYP/6-311++G(d,p)
HOMO Energy -5.8 eV Density Functional Theory
LUMO Energy -1.0 eV Density Functional Theory
HOMO-LUMO Gap 4.8 eV Electronic Structure Calculation
Ionization Potential 7.2 eV Theoretical Computation

The theoretical calculations also provide insights into the vibrational properties of the molecule, with computed infrared and Raman spectra showing excellent agreement with experimental observations. The calculated vibrational frequencies help assign observed spectroscopic peaks and provide information about the strength and nature of various bonds within the molecule. Thermal property calculations indicate that the compound has favorable thermodynamic stability under standard conditions, with calculated formation energies suggesting spontaneous formation from appropriate precursors.

Properties

IUPAC Name

[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGKUSJVFIQRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the dimethylaminomethyl group. The final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent, such as boronic acid or boronate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The fluorine atom or the dimethylaminomethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under various conditions, including acidic or basic environments, and the use of catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Boronic Acids in Cross-Coupling Reactions
Boronic acids, including 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid, are widely used in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules. The presence of the dimethylamino group enhances the nucleophilicity of the boron compound, facilitating more efficient coupling reactions with aryl halides or other electrophiles .

Catalytic Applications
The compound can also serve as a catalyst or a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it suitable for catalyzing reactions such as C–N coupling and C–O bond formation. The fluorine atom in its structure can influence the electronic properties and steric hindrance, potentially improving reaction selectivity and yield .

Medicinal Chemistry

Therapeutic Potential
The dimethylamino moiety is often associated with pharmacological activity. Research has shown that compounds containing this functional group can exhibit a variety of biological activities, including anticancer, analgesic, and anti-inflammatory properties. The incorporation of this compound into drug design may lead to new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .

Drug Development
Studies have indicated that boronic acids can act as inhibitors for certain enzymes, such as proteases and kinases. This characteristic positions this compound as a potential lead compound in drug development aimed at modulating enzyme activity. The design of boron-based inhibitors is an area of active research, particularly for developing drugs that can overcome resistance mechanisms in cancer therapy .

Material Science

Functional Materials
In material science, boronic acids are utilized to create functional materials through self-assembly processes. The ability of this compound to form dynamic covalent bonds enables its use in synthesizing hydrogels and other polymeric materials with specific mechanical and thermal properties. Such materials have applications ranging from drug delivery systems to sensors .

Case Studies

Study Focus Findings
Burke et al., 2011Catalytic ApplicationsDemonstrated the use of boronic acids in C–N coupling reactions, highlighting the efficiency of dimethylamino-substituted boronates .
RSC Advances, 2024Pharmacological PropertiesReviewed various FDA-approved drugs containing dimethylamine moieties and their therapeutic applications, suggesting potential uses for new derivatives like this compound .
UCL DiscoveryOrganic Synthesis TechniquesDiscussed innovative methods involving boronic acids for synthesizing complex organic compounds, emphasizing their role in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The fluorine atom and the dimethylaminomethyl group contribute to the compound’s reactivity and specificity, allowing it to participate in a wide range of chemical reactions and biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid
  • Structural Difference: The dimethylamino-methyl group is at position 3 instead of 3.
  • Impact : Positional isomerism alters steric and electronic effects. The meta-substituted fluorine in the target compound may reduce steric hindrance during coupling reactions compared to the ortho-substituted isomer .
  • Similarity Score : 0.91 (based on structural similarity algorithms) .
(b) 4-Amino-3-fluorophenylboronic Acid
  • Structural Difference: Replaces the dimethylamino-methyl group with a primary amine.
  • Impact: The primary amine can participate in hydrogen bonding, influencing crystal packing (as seen in its monoclinic crystal structure). However, the dimethylamino group offers greater lipophilicity and reduced basicity .

Substituent Variations in Fluorophenylboronic Acids

(a) 4-Cyano-3-fluorophenylboronic Acid
  • Structural Difference: Cyano group instead of dimethylamino-methyl.
  • Impact: The electron-withdrawing cyano group lowers the pKa of the boronic acid (increasing acidity), enhancing reactivity in Suzuki couplings but reducing stability toward protodeboronation .
  • Molecular Formula: C7H5BFNO2 .
(b) 4-(2,4-Dimethylphenylcarbamoyl)-3-fluorobenzeneboronic Acid
  • Structural Difference : Carbamoyl group introduces hydrogen-bonding capacity.
  • Impact: The carbamoyl group may improve binding in biological systems or supramolecular assemblies but reduces solubility in non-polar solvents compared to the dimethylamino-methyl substituent .
  • Molecular Weight : 287.09 g/mol .
(c) 3-Fluoro-4-formylphenylboronic Acid
  • Structural Difference: Formyl group replaces dimethylamino-methyl.
  • Impact: The formyl group is highly electrophilic, enabling condensation reactions (e.g., with amines) but making the compound prone to oxidation. The dimethylamino-methyl group offers better stability .

Electronic and Steric Effects

Compound Substituent Electronic Effect pKa (Estimated) Stability Toward Protodeboronation
4-((Dimethylamino)methyl)-3-fluoro Dimethylamino-methyl Electron-donating ~8.5–9.0 Moderate
4-Cyano-3-fluoro Cyano Electron-withdrawing ~7.0–7.5 High
4-Methoxy-3-(trifluoromethyl) Methoxy/CF3 Mixed ~8.0–8.5 Moderate

Key Observations :

  • Electron-withdrawing groups (e.g., cyano) increase acidity (lower pKa), enhancing reactivity in cross-couplings.
  • Electron-donating groups (e.g., dimethylamino-methyl) improve solubility but reduce stability under acidic conditions .

Biological Activity

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid (CAS No. 1334173-89-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions, particularly in enzyme inhibition and drug design.

  • Enzyme Inhibition : Boronic acids are often utilized as inhibitors for proteases and other enzymes due to their ability to mimic the transition state of substrate molecules. This characteristic allows them to bind effectively to the active sites of enzymes, thereby inhibiting their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of several boronic acid derivatives, including this compound, on prostate cancer cells (PC-3). The results indicated a significant reduction in cell viability:

CompoundConcentration (µM)Cell Viability (%)
B5533
B7544

Healthy cells (L929) maintained higher viability rates (71% and 95% for B5 and B7 respectively), indicating selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Studies

The antimicrobial efficacy was assessed using a disc diffusion method, where inhibition zones were measured against various microorganisms:

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans9

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies

  • Prostate Cancer Treatment : In a controlled study involving PC-3 cells, treatment with boronic acid derivatives led to apoptosis in cancer cells while preserving healthy tissue integrity. The research highlighted the importance of structural modifications in enhancing selectivity and potency against cancerous cells .
  • Antimicrobial Efficacy : A comparative analysis of various boronic compounds demonstrated that modifications in the chemical structure significantly influenced their antimicrobial properties. The study found that the presence of a dimethylamino group increased the compound's efficacy against resistant strains of bacteria .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Fluorination : Introduce fluorine at the 3-position via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor™).

Boronic Acid Installation : Use a Miyaura borylation reaction with bis(pinacolato)diboron under palladium catalysis .

Dimethylaminomethylation : Perform a Mannich-type reaction with dimethylamine and formaldehyde, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

  • Purity Optimization : Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent boronic acid degradation .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.2–2.5 ppm for CH₃, split due to coupling with fluorine) and boronic acid (δ ~7.3–8.1 ppm for aromatic protons) .
  • FT-IR : Confirm B–O bonds (stretching at ~1340 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ and verify molecular weight.

Advanced Research Questions

Q. How can DFT/B3LYP calculations predict the compound’s reactivity in cross-coupling reactions?

  • Methodology : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO energy of the boronic acid correlates with Suzuki-Miyaura coupling efficiency. Compare with experimental results to validate computational models .
  • Application : Use electrostatic potential maps to identify nucleophilic/electrophilic sites, aiding in designing derivatives for targeted reactivity .

Q. What mechanistic insights explain protodeboronation under specific conditions, and how can stability be improved?

  • Mechanism : Protodeboronation occurs via acid-catalyzed cleavage of the B–C bond. The electron-withdrawing fluorine substituent at the 3-position increases boronic acid acidity, accelerating degradation .
  • Mitigation : Use buffered reaction media (pH 7–9) or replace protic solvents with anhydrous THF. Introduce steric hindrance (e.g., bulkier aryl groups) to slow degradation .

Q. How do substituent electronic effects influence catalytic activity in bioconjugation applications?

  • Analysis : The electron-donating dimethylamino group enhances boronic acid’s Lewis acidity, improving binding to diols (e.g., saccharides). Fluorine’s inductive effect fine-tunes pKa for pH-dependent interactions.
  • Experimental Design : Compare binding constants (via isothermal titration calorimetry) with analogs lacking the dimethylamino or fluorine groups .

Q. How should researchers address contradictions in reported optimal reaction conditions for derivatization?

  • Resolution :

Systematic Screening : Vary temperature, solvent polarity, and catalyst loading in small-scale reactions.

Kinetic Studies : Use in-situ NMR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps.

Meta-Analysis : Compare literature data for similar fluorophenylboronic acids to isolate substituent-specific trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Dimethylamino)methyl)-3-fluorophenylboronic acid
Reactant of Route 2
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4-((Dimethylamino)methyl)-3-fluorophenylboronic acid

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